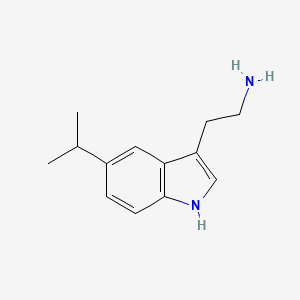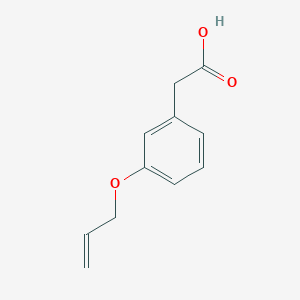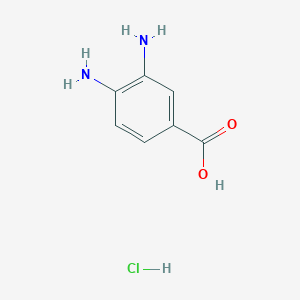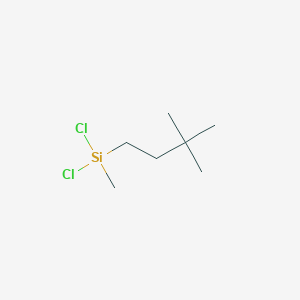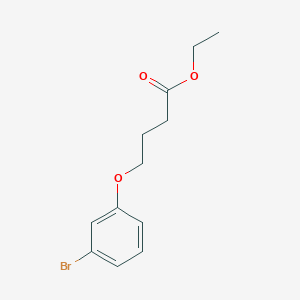
Isopropyl 1H-pyrrol-2-ylacetate
Übersicht
Beschreibung
Synthesis Analysis
Isopropyl 1H-pyrrol-2-ylacetate is typically synthesized via the esterification of isopropyl alcohol with acetic acid in the presence of an acid catalyst . The reaction can be represented as follows: CH3COOH + (CH3)2CHOH → (CH3)2CHOOCCH3 + H2O . The resultant ester (isopropyl acetate) and water are then separated by distillation, given their difference in boiling points .Molecular Structure Analysis
The molecular structure of Isopropyl 1H-pyrrol-2-ylacetate comprises five carbon ©, ten hydrogen (H), and two oxygen (O) atoms . The molecular weight of this compound is approximately 167.21 g/mol .Chemical Reactions Analysis
Isopropyl 1H-pyrrol-2-ylacetate can undergo various chemical reactions. For instance, it can participate in saponification reactions with sodium hydroxide, leading to the formation of sodium acetate and isopropyl alcohol .Physical And Chemical Properties Analysis
Isopropyl 1H-pyrrol-2-ylacetate is a clear, colorless liquid with a fruity odor . It is relatively soluble in water, but it is miscible with most organic solvents such as ethers, alcohols, and hydrocarbons . The density of this compound at room temperature (20 degrees Celsius) is about 0.872 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Anion Binding and Sensing
N-confused calix[4]pyrroles (NCCPs), a derivative of pyrrole-based macrocycles, demonstrate unique anion-binding properties distinct from regular calix[4]pyrroles. NCCPs' different binding mode to anions, characterized by a "confused cone" conformation, results in varied anion-binding affinities and selectivities. These properties make NCCPs, and potentially compounds like Isopropyl 1H-pyrrol-2-ylacetate, relevant for anion binding and sensing applications. The creation of colorimetric sensors utilizing these properties has been explored, indicating potential for environmental monitoring and diagnostic applications (Anzenbacher, Nishiyabu, & Palacios, 2006).
Cytochrome P450 Isoform Inhibition
Research on the inhibition of cytochrome P450 isoforms by chemical compounds, including potentially Isopropyl 1H-pyrrol-2-ylacetate derivatives, is crucial for understanding drug-drug interactions and metabolism. The selectivity of inhibitors towards specific CYP isoforms is vital for deciphering the involvement of these enzymes in the metabolism of various drugs, highlighting the importance of such compounds in pharmaceutical research (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Organophosphorus Azoles Study
Organophosphorus azoles, including pyrroles and their functionalized derivatives, are subjects of study for their stereochemical structures and properties. Research utilizing NMR spectroscopy and quantum chemistry offers insights into the coordination of phosphorus atoms in these compounds, which could extend to the study of isopropyl 1H-pyrrol-2-ylacetate in terms of its structural and electronic characteristics, impacting material science and catalysis (Larina, 2023).
Conjugated Polymers and Electronics
Isopropyl 1H-pyrrol-2-ylacetate, through its pyrrole moiety, could contribute to the synthesis of high-performance electron-deficient pigments like isoDPP, BDP, and NDP for use in electronic devices. These compounds show promise in enhancing the optical, electrochemical, and device performance of π-conjugated organic donor–acceptor type polymers, indicating potential applications in the development of electronics (Deng et al., 2019).
Thermoresponsive Polymers
Compounds related to isopropyl 1H-pyrrol-2-ylacetate may play a role in the development of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAAm). These polymers have extensive applications in biomedical fields, including drug delivery and tissue engineering, due to their unique temperature-responsive properties (Lanzalaco & Armelin, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
propan-2-yl 2-(1H-pyrrol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9(11)6-8-4-3-5-10-8/h3-5,7,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWVTIOXQLWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



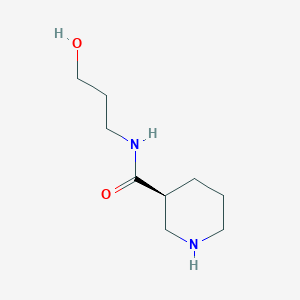

![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
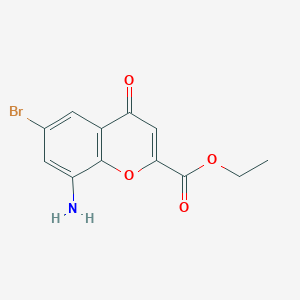


![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)
